![molecular formula C14H19NO4 B13891214 Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate is a chemical compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid and is often used in organic synthesis as a building block for more complex molecules . This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it useful in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-methylbenzoic acid and di-tert-butyl dicarbonate (Boc2O).
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, under controlled temperature and pH conditions.
Protection of Amino Group: The amino group of 3-amino-5-methylbenzoic acid is protected by reacting it with di-tert-butyl dicarbonate to form the Boc-protected intermediate.
Esterification: The Boc-protected intermediate is then esterified with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Análisis De Reacciones Químicas
Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid or hydrochloric acid.
Aplicaciones Científicas De Investigación
Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate involves its interaction with specific molecular targets and pathways . The Boc group provides steric protection, allowing the compound to selectively react with target molecules. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.
Comparación Con Compuestos Similares
Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate can be compared with other similar compounds, such as :
Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylhexanoic Acid: This compound has a similar structure but with a hexanoic acid backbone, making it useful in different synthetic applications.
1-[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid: This compound includes a pyrazole ring and is used in the synthesis of pharmaceuticals.
Butanoic acid, 3-[[3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]amino]-3-methyl-: This compound has a butanoic acid backbone and is used in the production of specialty chemicals.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
methyl 3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H19NO4/c1-9-6-10(12(16)18-5)8-11(7-9)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |
Clave InChI |
DMWCQWRVGVGBJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


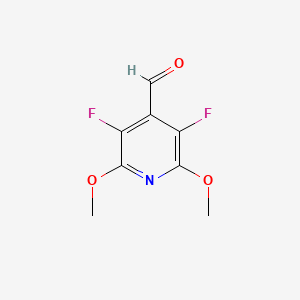
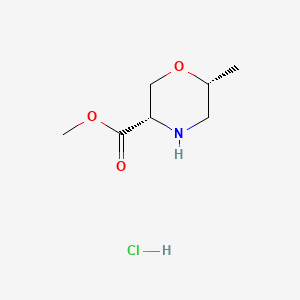
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)

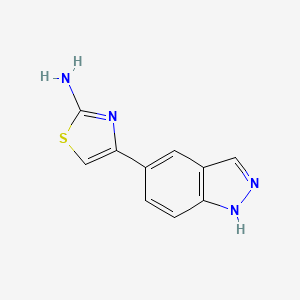
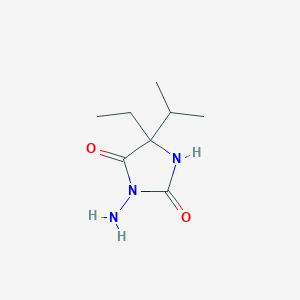
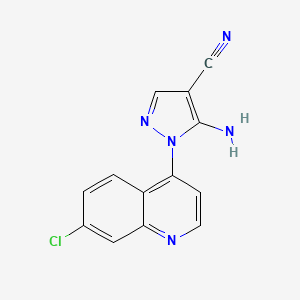
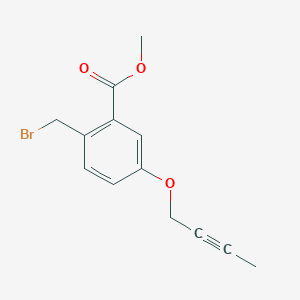
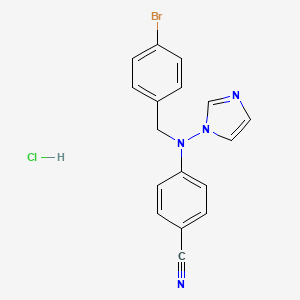
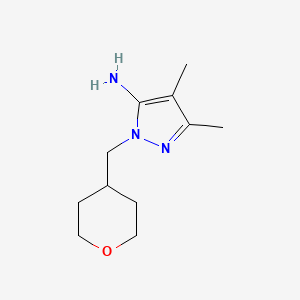
![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)

![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
